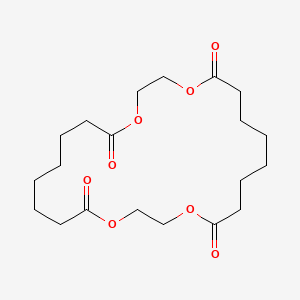
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone is a complex organic compound with the molecular formula C20H32O8 It is known for its unique structure, which includes multiple oxygen atoms arranged in a cyclic pattern
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to facilitate the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone
- 1,6,13,18-Tetraoxacyclotetracosane-2,5,14,17-tetrone
Comparison
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone is unique due to its specific arrangement of oxygen atoms and cyclic structure. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
78837-84-0 |
|---|---|
Molecular Formula |
C20H32O8 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1,4,13,16-tetraoxacyclotetracosane-5,12,17,24-tetrone |
InChI |
InChI=1S/C20H32O8/c21-17-9-5-1-2-6-10-18(22)26-15-16-28-20(24)12-8-4-3-7-11-19(23)27-14-13-25-17/h1-16H2 |
InChI Key |
DWCKZHIJVVRVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)OCCOC(=O)CCCCCCC(=O)OCCOC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


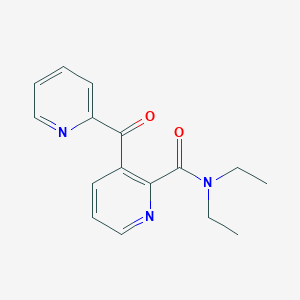
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
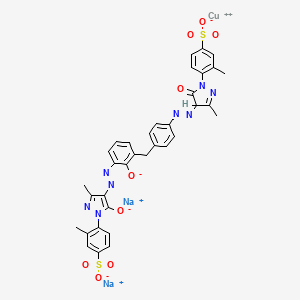

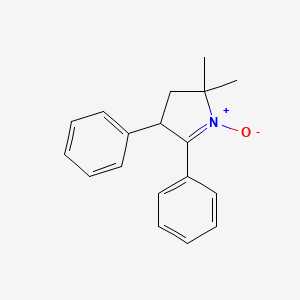
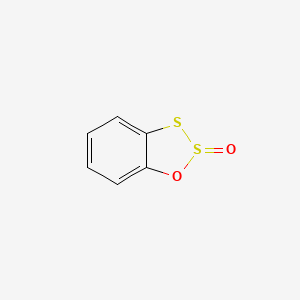
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)

![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
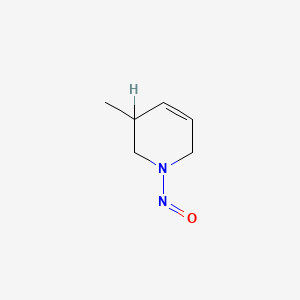

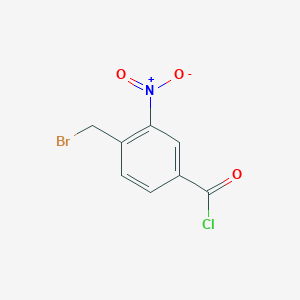
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)
